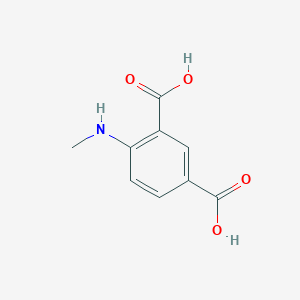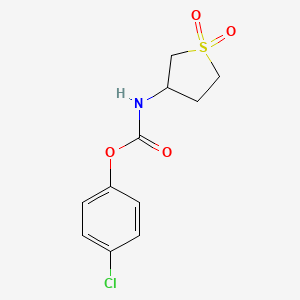
4-Chlorophenyl (1,1-dioxidotetrahydrothiophen-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Clorofenil (1,1-dioxidotetrahidrotiofen-3-il)carbamato es un compuesto químico con la fórmula molecular C11H12ClNO4S. Se caracteriza por la presencia de un grupo clorofenilo y un grupo dioxidotetrahidrotiofenilo unidos por un grupo carbamato.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 4-Clorofenil (1,1-dioxidotetrahidrotiofen-3-il)carbamato normalmente implica la reacción del isocianato de 4-clorofenilo con el 1,1-dioxidotetrahidrotiofen-3-ol. La reacción se lleva a cabo en condiciones anhidras, a menudo en presencia de una base como la trietilamina, para facilitar la formación del enlace carbamato.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener un rendimiento y una pureza óptimos, a menudo implicando reactores de flujo continuo y sistemas automatizados para garantizar una calidad de producción consistente.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-Clorofenil (1,1-dioxidotetrahidrotiofen-3-il)carbamato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfona de nuevo a un sulfuro.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.
Principales Productos Formados
Oxidación: Derivados de sulfona.
Reducción: Derivados de sulfuro.
Sustitución: Diversos derivados de clorofenilo sustituidos.
Aplicaciones Científicas De Investigación
El 4-Clorofenil (1,1-dioxidotetrahidrotiofen-3-il)carbamato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se ha investigado su posible actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado como un posible agente terapéutico debido a su estructura química única.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-Clorofenil (1,1-dioxidotetrahidrotiofen-3-il)carbamato implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
N-(1-(1,1-dioxidotetrahidrotiofen-3-il)-3-metil-1H-pirazol-5-il)acetamida: Un compuesto con un grupo dioxidotetrahidrotiofenilo similar pero diferentes grupos funcionales.
2-(4-clorofenoxi)-N-(1-(1,1-dioxidotetrahidrotiofen-3-il)-3-metil-1H-pirazol-5-il)acetamida: Otro compuesto relacionado con un grupo clorofenilo y un grupo dioxidotetrahidrotiofenilo.
Singularidad
El 4-Clorofenil (1,1-dioxidotetrahidrotiofen-3-il)carbamato es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintivas.
Propiedades
Fórmula molecular |
C11H12ClNO4S |
|---|---|
Peso molecular |
289.74 g/mol |
Nombre IUPAC |
(4-chlorophenyl) N-(1,1-dioxothiolan-3-yl)carbamate |
InChI |
InChI=1S/C11H12ClNO4S/c12-8-1-3-10(4-2-8)17-11(14)13-9-5-6-18(15,16)7-9/h1-4,9H,5-7H2,(H,13,14) |
Clave InChI |
FMOWUEPKUXBMMY-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1NC(=O)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
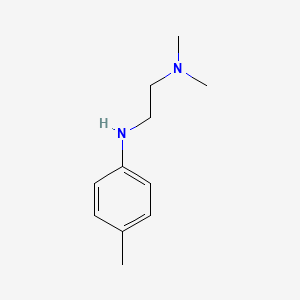
![2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)
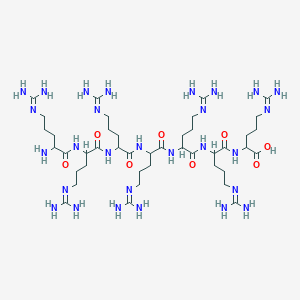
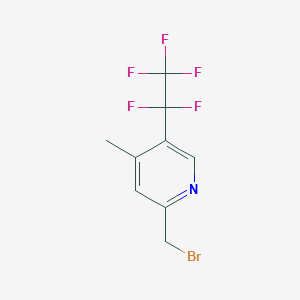
![1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane](/img/structure/B12113555.png)
![1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B12113557.png)
![N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B12113559.png)
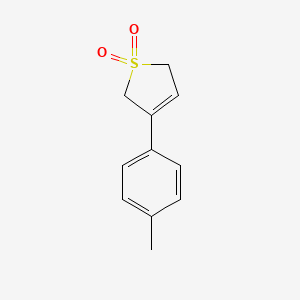
![7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione](/img/structure/B12113580.png)
